

solubility of 4-Hydroxy-5-methoxyisophthalaldehyde in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Hydroxy-5-methoxyisophthalaldehyde
Cat. No.:	B188476

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Hydroxy-5-methoxyisophthalaldehyde**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of **4-Hydroxy-5-methoxyisophthalaldehyde** (CAS: 2931-90-0), a key aromatic aldehyde in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's solubility profile, the underlying physicochemical principles, and a robust experimental framework for its determination.

Introduction to 4-Hydroxy-5-methoxyisophthalaldehyde: A Molecule of Interest

4-Hydroxy-5-methoxyisophthalaldehyde, also known as 5-formylvanillin, is a substituted aromatic compound with the molecular formula $C_9H_8O_4$ and a molecular weight of approximately 180.16 g/mol .^[1] Its structure, featuring a hydroxyl group, a methoxy group, and two aldehyde functionalities on a benzene ring, imparts a unique combination of polarity and hydrogen bonding capabilities that dictates its behavior in various solvents. Understanding its solubility is paramount for applications ranging from reaction engineering and purification to formulation development in medicinal chemistry.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.^{[2][3]} The solubility of **4-Hydroxy-5-methoxyisophthalaldehyde** is governed by the interplay of its functional groups with the solvent's properties.

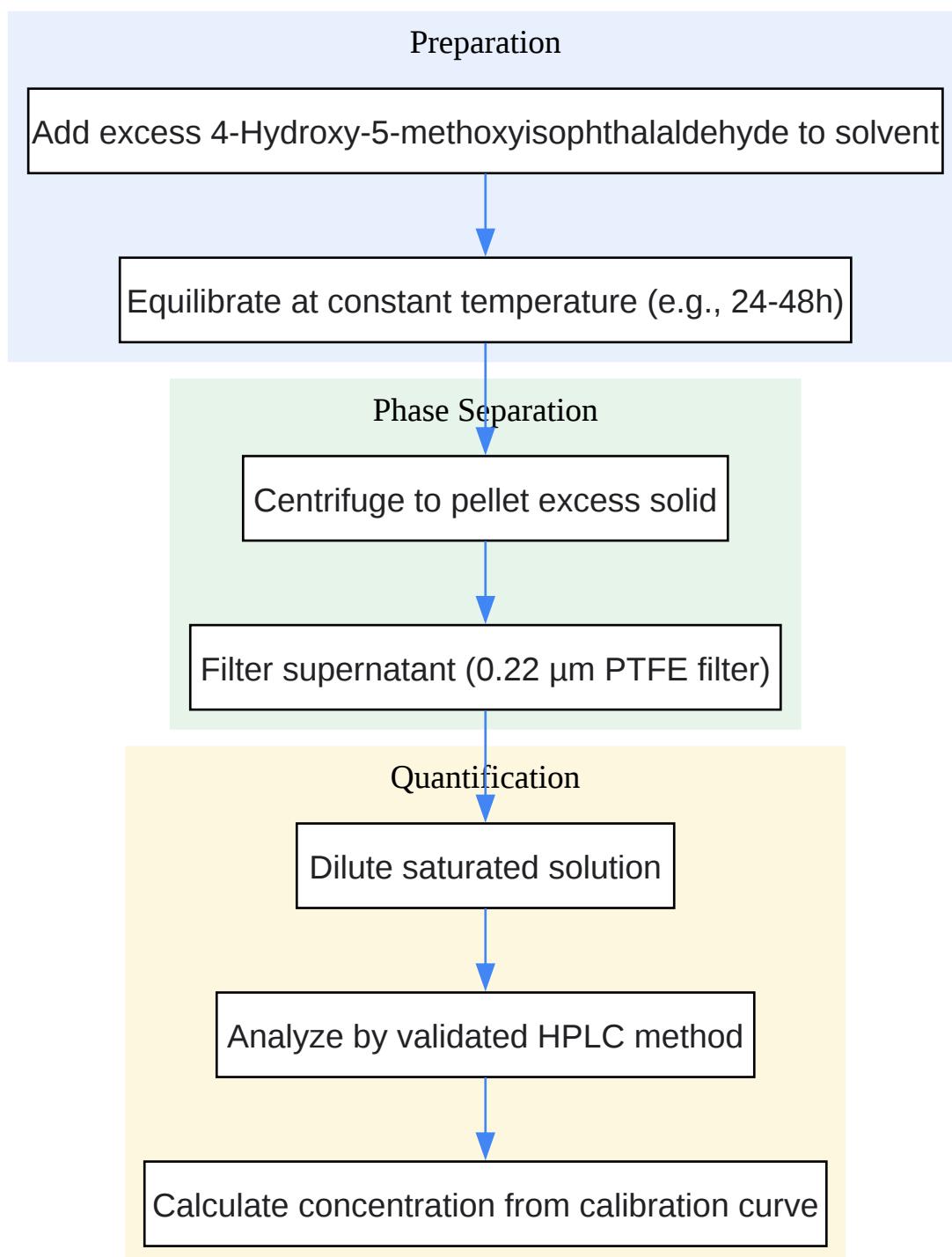
- Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, and aldehyde groups can act as hydrogen bond acceptors. This suggests a degree of solubility in polar protic solvents. However, the largely nonpolar benzene ring may limit extensive solubility in highly polar solvents like water.
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the polar nature of the aldehyde and hydroxyl groups, **4-Hydroxy-5-methoxyisophthalaldehyde** is expected to exhibit good solubility in these solvents.
- Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The aromatic ring provides some nonpolar character. However, the presence of multiple polar functional groups suggests that solubility in purely nonpolar solvents will be limited. A synthesis procedure mentions suspending the compound in dichloromethane, indicating it is not freely soluble in this solvent.^[4]

Physicochemical Properties

A summary of the key physicochemical properties of **4-Hydroxy-5-methoxyisophthalaldehyde** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₈ O ₄	PubChem[1]
Molecular Weight	180.16 g/mol	PubChem[1]
Appearance	Solid	Sigma-Aldrich
Melting Point	192°-195° C	Benchchem[4]
InChIKey	YVNRFQCFZVYDRO-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>COc1ccccc1C(=O)C(=O)C1=CC(=O)C=C1</chem>	PubChem[1]

Quantitative Solubility Profile (Predicted and Experimental)


While extensive quantitative solubility data for **4-Hydroxy-5-methoxyisophthalaldehyde** is not widely published, the following table provides a qualitative prediction based on chemical principles. This table is intended to serve as a template for researchers to populate with their own experimentally determined data.

Solvent Class	Solvent	Predicted Qualitative Solubility	Experimentally Determined Solubility (mg/mL at 25°C)
Polar Protic	Water	Sparingly Soluble	User to determine
Ethanol	Soluble	User to determine	
Methanol	Soluble	User to determine	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Highly Soluble	User to determine
Dimethylformamide (DMF)	Highly Soluble	User to determine	
Acetone	Soluble	User to determine	
Nonpolar	Hexane	Insoluble	User to determine
Toluene	Sparingly Soluble	User to determine	
Dichloromethane (DCM)	Sparingly Soluble	User to determine	

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard.[\[5\]](#)

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

- Preparation of Saturated Solution:
 - Add an excess amount of solid **4-Hydroxy-5-methoxyisophthalaldehyde** to a known volume of the desired solvent in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a shaker or orbital incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
 - To ensure complete removal of undissolved solids, centrifuge the samples.
 - Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent solid particles from interfering with the analysis.[\[5\]](#)
- Quantification by HPLC:
 - Prepare a series of standard solutions of **4-Hydroxy-5-methoxyisophthalaldehyde** of known concentrations in the solvent of interest.
 - Develop and validate an HPLC method for the compound. A reverse-phase C18 column is often a good starting point.
 - Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.
 - Inject the filtered sample (appropriately diluted if necessary) into the HPLC system.
 - Determine the concentration of **4-Hydroxy-5-methoxyisophthalaldehyde** in the sample by interpolating its peak area on the calibration curve.

- Data Reporting:
 - Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.

Conclusion

The solubility of **4-Hydroxy-5-methoxyisophthalaldehyde** is a critical parameter that influences its utility in various scientific and industrial applications. This guide has provided a theoretical framework for understanding its solubility profile, based on its molecular structure. Furthermore, a detailed, actionable protocol for the experimental determination of its solubility has been presented. By following this guide, researchers can confidently and accurately characterize the solubility of this important compound in solvents relevant to their work, thereby accelerating their research and development efforts.

References

- Experiment 1 Determination of Solubility Class. (n.d.).
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
- Synthesis routes of **4-Hydroxy-5-methoxyisophthalaldehyde**. (n.d.). Benchchem.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. (n.d.). PubChem.
- **4-hydroxy-5-methoxyisophthalaldehyde**. (2025, July 16). ChemicalBook.
- **4-hydroxy-5-methoxyisophthalaldehyde** synthesis. (n.d.). ChemicalBook.
- **4-hydroxy-5-methoxyisophthalaldehyde** (C9H8O4). (n.d.). PubChemLite.
- Analytical Methods. (2024, March 7). CONICET.
- 2931-90-0|**4-Hydroxy-5-methoxyisophthalaldehyde**|BLD Pharm. (n.d.).
- **4-HYDROXY-5-METHOXYISOPHTHALALDEHYDE**. (n.d.). Drugfuture.
- **4-Hydroxy-5-methoxyisophthalaldehyde**. (n.d.). Sigma-Aldrich.
- Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. (2018, July 4). ResearchGate.
- Solubility profile of 4-Hydroxybenzamide in different solvents. (n.d.). Benchchem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde | C9H8O4 | CID 18035 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [solubility of 4-Hydroxy-5-methoxyisophthalaldehyde in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188476#solubility-of-4-hydroxy-5-methoxyisophthalaldehyde-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com